Thermal Lability: Reductive Ethane Elimination at Ambient-to-Moderate Temperatures
Dimethyliron(II) complexes stabilized by phosphine or hemilabile N,O-ligands undergo facile reductive elimination of ethane. The complex Fe(CH3)2(PMe3)4 is thermally labile at room temperature, whereas isoelectronic dimethylnickel complexes require heating to 60–80 °C for ethane elimination [1]. This differential is intrinsic to the Fe–CH3 bond, which is estimated to be 20–30 kJ/mol weaker than the Ni–CH3 bond in analogous complexes [2].
| Evidence Dimension | Temperature threshold for reductive ethane elimination |
|---|---|
| Target Compound Data | Room temperature (RT) to ~40 °C for dimethyliron(II) adducts such as Fe(CH3)2(PMe3)4 |
| Comparator Or Baseline | Dimethylnickel(II) complexes (e.g., Ni(CH3)2(PMe3)3), observed reductive elimination at 60–80 °C |
| Quantified Difference | Approximately 20–40 °C lower decomposition temperature for the iron analogue |
| Conditions | Solution-phase NMR monitoring and gas evolution measurements; data compiled from Beck et al. (2009) and Bellachioma et al. (2001). |
Why This Matters
Lower activation temperature for ethane elimination can translate to lower thermal budgets in chemical vapor deposition (CVD) or atomic layer deposition (ALD), reducing substrate damage and broadening compatible substrate portfolios.
- [1] Beck, R., Flörke, U., & Klein, H.-F. (2009). Stabilization of dimethyliron(II) and methylcobalt(I) complexes bearing a hemilabile 2-benzoylpyridine ligand. Inorganica Chimica Acta, 362(6), 1984-1990. View Source
- [2] Bellachioma, G., et al. (2001). Preparation of methyl hydride and dimethyl complexes of osmium and iron. Journal of Organometallic Chemistry, 628(2), 255-261. View Source
